3,4-Dimethylphenylhydrazine hydrochloride
Overview
Description
3,4-Dimethylphenylhydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dimethylphenylhydrazine hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it should be stored under an inert atmosphere and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 3,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 3,4-dimethylphenylhydrazine in a suitable solvent, such as ethanol, and then adding hydrochloric acid to precipitate the hydrochloride salt. The reaction is usually carried out at room temperature with stirring to ensure complete precipitation of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady production rate .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phenylhydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenylhydrazine derivatives.
Scientific Research Applications
3,4-Dimethylphenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenylhydrazine hydrochloride
- 2,4-Dimethylphenylhydrazine hydrochloride
- 3,5-Dimethylphenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 2,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
3,4-Dimethylphenylhydrazine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring. This substitution pattern can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
3,4-Dimethylphenylhydrazine hydrochloride (CAS No. 60481-51-8) is a hydrazine derivative that has garnered attention due to its diverse biological activities. This article reviews its biological properties, including cytotoxicity, antibacterial effects, and potential applications in medicinal chemistry.
- Molecular Formula : C8H12ClN2
- Molecular Weight : 172.66 g/mol
- Melting Point : Approximately 195°C (decomposition) .
1. Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on human breast carcinoma cells (MCF-7) and reported an IC50 value indicating effective growth inhibition . The compound's mechanism of action may involve the induction of apoptosis and disruption of cellular metabolism.
2. Antibacterial Activity
The compound has also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study utilizing the agar well diffusion method, it showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Bacteria | Activity | Reference |
---|---|---|
Staphylococcus aureus | High inhibition | |
Escherichia coli | Moderate inhibition |
3. Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any compound intended for therapeutic use. In preliminary studies involving animal models, this compound exhibited low acute toxicity, indicating a favorable safety margin for further development .
Case Study 1: Anticancer Potential
In a study focusing on the synthesis of new anticancer compounds derived from hydrazine derivatives, researchers found that modifications to the hydrazine structure could enhance cytotoxicity against cancer cells. The results suggested that derivatives of 3,4-dimethylphenylhydrazine could serve as lead compounds for developing new anticancer therapies .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of various hydrazine derivatives, including this compound. The study highlighted its effectiveness against resistant bacterial strains and proposed its use in formulating new antibacterial agents .
Properties
CAS No. |
60481-51-8 |
---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5,10H,9H2,1-2H3;1H |
InChI Key |
YYMIOVAEQIEPET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NN)C.Cl |
Canonical SMILES |
[H+].CC1=C(C=C(C=C1)NN)C.[Cl-] |
Key on ui other cas no. |
60481-51-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-dimethylphenylhydrazine hydrochloride in the synthesis of Eltrombopag Olamine?
A1: this compound acts as a crucial building block in the synthesis of Eltrombopag Olamine. It reacts with ethyl acetoacetate through a dehydration condensation reaction to form the intermediate 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one []. This intermediate then undergoes further reactions to ultimately yield the final product, Eltrombopag Olamine.
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